![molecular formula C37H65NO7 B1245541 5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione is a natural product found in Streptomyces tauricus with data available.
Scientific Research Applications
Stereochemistry and Spectroscopic Analysis
Research has revealed the stereochemistry and complete 1H and 13C NMR spectroscopic data assignments of compounds related to the given chemical structure. This includes compounds like (3S,7R,13S)-6-[2-(dimethylamino)-3-phenylpropanoyl]-19-methoxy-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7. 09,13]docosa-1-(22),16,18,20-tetraene-8,14-dione, which have been previously determined mainly based on mass spectrometric data (Nisar et al., 2010).
Reaction Mechanism Studies
The study of the mechanism of reactions involving NH-acidic heterocycles and compounds like 3-(Dimethylamino)-2,2-dimethyl-2H-azirine is crucial. This research helps in understanding the behavior of such complex molecules during chemical reactions and their potential applications in various fields (Ametamey, Hollenstein, & Heimgartner, 1988).
Rearrangement and Labeling Studies
Research involving the rearrangement of acyloxycarbenes to 1,2-diones, as well as the fate of carbonyl-18O in such rearrangements, offers insights into the complex behaviors of organic compounds under various conditions. Such studies are crucial for understanding the stability and reactivity of these compounds (Brown, Browne, & Eastwood, 1983).
Synthesis and X-ray Crystallography
The synthesis of complex molecules like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and the study of their structures through X-ray crystallography are significant. These studies provide a deeper understanding of the molecular structure and potential applications of such compounds in various scientific fields (Collins, Fallon, & McGeary, 1994).
Cytotoxic Potential and Antimicrobial Studies
Research into the synthesis of novel precursors of oxazolidinone analogues of chloroquinoline and their evaluation for antimicrobial and cytotoxic potential is a significant area of study. Such research can lead to the development of new drugs and therapeutic agents (Devi et al., 2013).
Conformational Analysis
Studies involving the conformational analysis of tetrazole-containing macrocycles provide insights into the flexibility and potential binding capabilities of these molecules, which can be crucial in drug design and other applications (Zubarev et al., 2001).
properties
Product Name |
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
|---|---|
Molecular Formula |
C37H65NO7 |
Molecular Weight |
635.9 g/mol |
IUPAC Name |
5-[1-[5-[2-(dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C37H65NO7/c1-9-12-14-26(38(7)8)21-28-16-18-34(42-28)30(11-3)35-23(4)31-19-20-33(44-31)25(6)36(39)43-27(13-10-2)22-29-15-17-32(41-29)24(5)37(40)45-35/h23-35H,9-22H2,1-8H3 |
InChI Key |
ASGUSSBAORRPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1CCC(O1)C(CC)C2C(C3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O2)C)CCC)C)C)N(C)C |
synonyms |
MS 282b MS-282 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




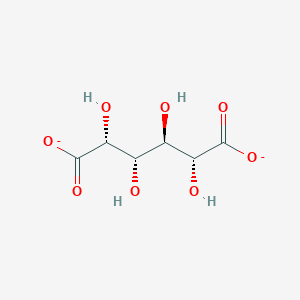
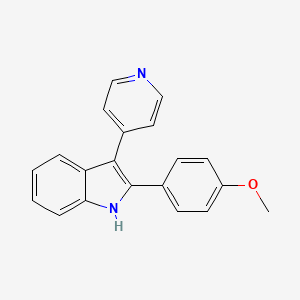
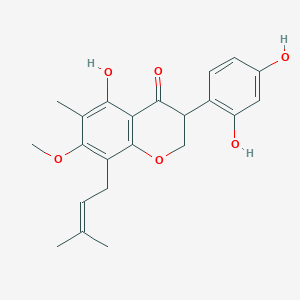
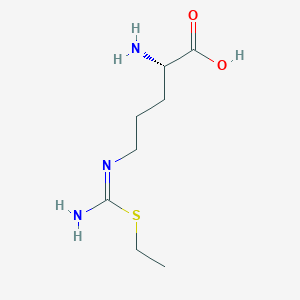
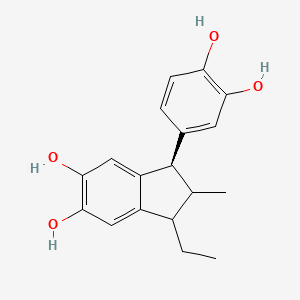
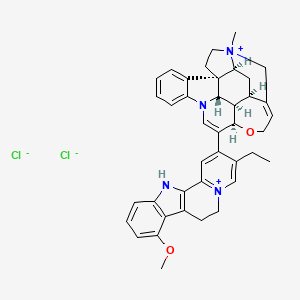
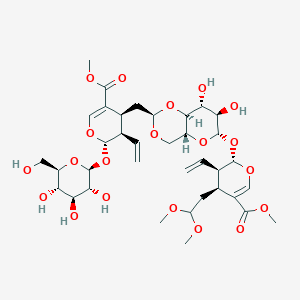
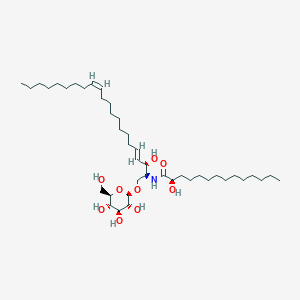
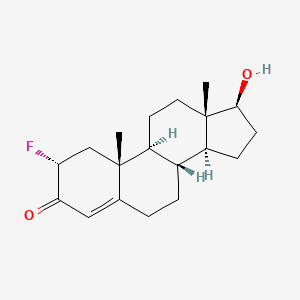
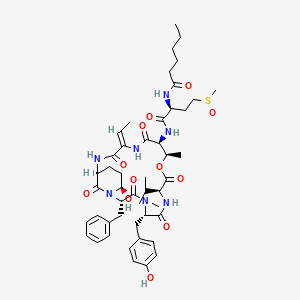
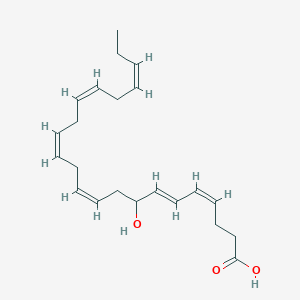
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)